
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol is a nitrogen-containing heterocyclic compound with significant biological and chemical properties. This compound is part of the pyrrolidine family, which is known for its versatility in medicinal chemistry and drug discovery
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol typically involves the cyclization of acyclic intermediates. One common method is the stereoselective cyclization of acyclic precursors, which leads to the formation of the pyrrolidine ring . The reaction conditions often include the use of protecting groups such as benzyl carbonate to facilitate the handling of intermediates and prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as 1,3-dipolar cycloaddition reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
化学反应分析
Types of Reactions: 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert them into primary alcohols .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, and primary alcohols. These products can be further utilized in the synthesis of more complex molecules and bioactive compounds .
科学研究应用
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of novel nucleoside analogs and other bioactive molecules . In biology and medicine, it is used in the development of drugs targeting various diseases, including cancer and autoimmune disorders . The compound’s unique structure and reactivity make it valuable in the design of new therapeutic agents .
作用机制
The mechanism of action of 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease progression, thereby exerting its therapeutic effects . The hydroxymethyl groups play a crucial role in binding to the active sites of these targets, enhancing the compound’s efficacy .
相似化合物的比较
Similar Compounds: Similar compounds to 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in the nature and position of substituents.
Uniqueness: This unique feature allows for more diverse chemical transformations and broader applications in medicinal chemistry .
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
2,4-bis(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2 |
InChI 键 |
WMFOQNKUMMYDQW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(N1)CO)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)




![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)

![Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate](/img/structure/B14789496.png)
![4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine](/img/structure/B14789497.png)
![2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide](/img/structure/B14789500.png)


![4-Propan-2-yl-2-[4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14789514.png)
